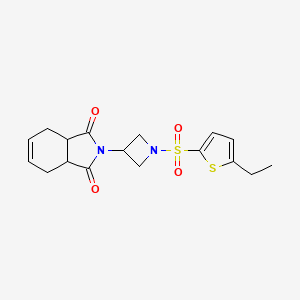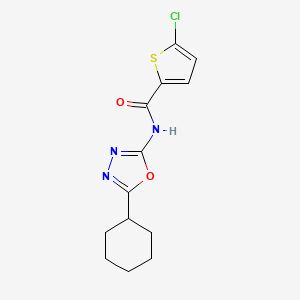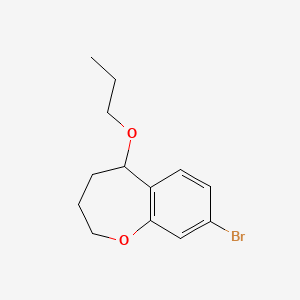![molecular formula C19H24N4 B2859461 2-Benzyl-5-(4,6-dimethyl-pyrimidin-2-yl)-octahydro-pyrrolo[3,4-c]pyrrole CAS No. 1293284-73-7](/img/structure/B2859461.png)
2-Benzyl-5-(4,6-dimethyl-pyrimidin-2-yl)-octahydro-pyrrolo[3,4-c]pyrrole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-Benzyl-5-(4,6-dimethyl-pyrimidin-2-yl)-octahydro-pyrrolo[3,4-c]pyrrole” is a complex organic molecule that contains a pyrrole ring and a pyrimidine ring . Pyrrole is a five-membered aromatic heterocycle, like benzene and imidazole . Pyrimidine is a basic aromatic ring that consists of two nitrogen atoms, it’s a crucial component of many biological compounds .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrrole and pyrimidine rings, along with the various substituents attached to these rings . The exact structure would depend on the positions of these substituents .Chemical Reactions Analysis
The chemical reactions involving this compound would likely be influenced by the reactivity of the pyrrole and pyrimidine rings . These rings are part of many important biological molecules and have been the subject of numerous chemical studies .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the pyrrole and pyrimidine rings . For example, these rings could influence the compound’s solubility, boiling point, and melting point .Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Activity
Research demonstrates the synthesis of pyrimidine-linked heterocyclic compounds, such as 2-Benzyl-5-(4,6-dimethyl-pyrimidin-2-yl)-octahydro-pyrrolo[3,4-c]pyrrole. These compounds are prepared using microwave irradiative cyclocondensation and evaluated for their insecticidal and antibacterial potential against various insects and microorganisms (Deohate & Palaspagar, 2020).
Synthesis and Antitumor Activity
Synthesis of pyrazolo[3,4-d]pyrimidine analogues, including compounds similar to 2-Benzyl-5-(4,6-dimethyl-pyrimidin-2-yl)-octahydro-pyrrolo[3,4-c]pyrrole, has been carried out. These compounds are explored for their potential as antitumor agents, with certain analogues showing in vitro cell growth inhibitory activity (Taylor & Patel, 1992).
Anti-Inflammatory Applications
Novel pyrrolo[2,3-d]pyrimidine derivatives, akin to the chemical , have been synthesized and evaluated for their in vivo anti-inflammatory activities. Some of these compounds demonstrated significant anti-inflammatory effects (Mohamed, Kamel, & Abd El-hameed, 2013).
Catalysis in Synthesis
Studies have shown the use of catalysts like 4-(N,N-Dimethylamino)pyridine (DMAP) in the synthesis of N-(2-aryl-7-benzyl-5,6-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)benzenesulfonamides, which are structurally similar to the compound . This approach enhances the efficiency of the synthesis process (Khashi, Davoodnia, & Chamani, 2014).
Dual Inhibitor Design
The compound has been used in the design of dual inhibitors for thymidylate synthase and dihydrofolate reductase, offering potential in antitumor treatments (Gangjee, Li, Yang, & Kisliuk, 2008).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-benzyl-5-(4,6-dimethylpyrimidin-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4/c1-14-8-15(2)21-19(20-14)23-12-17-10-22(11-18(17)13-23)9-16-6-4-3-5-7-16/h3-8,17-18H,9-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYZIVHWVTYEGAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CC3CN(CC3C2)CC4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Benzyl-5-(4,6-dimethyl-pyrimidin-2-yl)-octahydro-pyrrolo[3,4-c]pyrrole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Methyl 2-(benzylsulfanyl)-5-(4-chlorophenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2859382.png)
![(Z)-N-(6-ethyl-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-ylidene)-4-methoxybenzamide](/img/structure/B2859384.png)

![Ethyl 2-[2-[4-[ethyl(phenyl)sulfamoyl]benzoyl]imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2859391.png)



![3-[3-(Difluoromethyl)-5-methylpyrazol-1-yl]propanoic acid](/img/structure/B2859398.png)
![4-[({[4-(Trifluoromethoxy)phenyl]methyl}amino)methyl]oxan-4-ol](/img/structure/B2859399.png)
